3-amino-N-(3-bromo-4-ethoxyphenyl)-4-methoxybenzene-1-sulfonamide
CAS No.: 380442-20-6
Cat. No.: VC4555069
Molecular Formula: C15H17BrN2O4S
Molecular Weight: 401.28
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 380442-20-6 |
|---|---|
| Molecular Formula | C15H17BrN2O4S |
| Molecular Weight | 401.28 |
| IUPAC Name | 3-amino-N-(3-bromo-4-ethoxyphenyl)-4-methoxybenzenesulfonamide |
| Standard InChI | InChI=1S/C15H17BrN2O4S/c1-3-22-14-6-4-10(8-12(14)16)18-23(19,20)11-5-7-15(21-2)13(17)9-11/h4-9,18H,3,17H2,1-2H3 |
| Standard InChI Key | SMHXXZNWOSBTPP-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)N)Br |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound belongs to the sulfonamide class, characterized by a benzene ring substituted with amino (-NH₂), methoxy (-OCH₃), and sulfonamide (-SO₂NH-) groups. A bromo (-Br) and ethoxy (-OCH₂CH₃) group further modify the N-linked phenyl ring. Its IUPAC name and molecular formula are:
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IUPAC Name: 3-Amino-N-(3-bromo-4-ethoxyphenyl)-4-methoxybenzenesulfonamide
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Molecular Formula: C₁₅H₁₆BrN₂O₄S
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| SMILES | CCOC1=C(C=C(C=C1)Br)NS(=O)(=O)C2=CC(=C(C=C2)OC)N | |
| InChIKey | HPLLPTUQWXUKNF-UHFFFAOYSA-N | |
| Topological Polar Surface Area | 114 Ų |
Synthesis and Chemical Reactivity
Reactivity Profile
The presence of electron-donating (methoxy, amino) and electron-withdrawing (sulfonamide, bromo) groups creates a polarized aromatic system, enabling participation in:
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Nucleophilic Aromatic Substitution: Bromo and sulfonamide groups act as leaving sites.
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Cross-Coupling Reactions: Potential for Suzuki-Miyaura couplings using the bromo substituent.
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Redox Reactions: Amino groups may undergo oxidation to nitroso or nitro derivatives .
Physicochemical Properties
Predicted Properties
Computational models estimate the following characteristics:
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LogP (Partition Coefficient): ~2.1 (moderate lipophilicity)
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Aqueous Solubility: <1 mg/mL (poor solubility in water)
Table 2: Comparative Analysis with Analogues
| Compound | Molecular Weight | LogP | CCS (Ų) |
|---|---|---|---|
| 3-Amino-N-(4-ethoxyphenyl)-4-methoxybenzene-1-sulfonamide | 322.38 | 1.8 | 172.6 |
| 3-Amino-N-(4-methoxyphenyl)benzene-1-sulfonamide | 278.33 | 1.5 | 168.9 |
Industrial and Research Applications
Material Science
The bromo and sulfonamide groups offer sites for polymerization or functionalization, enabling use in:
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Coordination Polymers: As ligands for metal-organic frameworks (MOFs).
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Photoresponsive Materials: Methoxy groups may facilitate charge-transfer complexes.
Analytical Chemistry
As a high-molecular-weight sulfonamide, it could serve as:
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Chromatographic Standard: For HPLC method development.
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Mass Spectrometry Probe: Due to predictable fragmentation patterns .
Comparison with Structural Analogues
Impact of Bromo Substituent
The bromine atom distinguishes this compound from non-halogenated analogues:
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Enhanced Electrophilicity: Facilitates cross-coupling reactions.
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Increased Molecular Weight: May improve crystallinity for X-ray studies.
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Potential Toxicity: Brominated aromatics often exhibit higher environmental persistence.
Ethoxy vs. Methoxy Groups
Compared to the methoxy analogue , the ethoxy group:
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Alters Lipophilicity: Increased LogP by ~0.3 units.
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Modifies Metabolic Stability: Longer alkoxy chains may slow oxidative demethylation.
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